Product packaging for Methyl 3,4,5-tris(dodecyloxy)benzoate(Cat. No.:CAS No. 123126-39-6)

Methyl 3,4,5-tris(dodecyloxy)benzoate

Cat. No.: B14088974
CAS No.: 123126-39-6
M. Wt: 689.1 g/mol
InChI Key: AHSLFIRTZGMDDL-UHFFFAOYSA-N
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Description

Methyl 3,4,5-tris(dodecyloxy)benzoate is a synthetic aromatic ester derived from gallic acid, characterized by its long-chain dodecyloxy groups attached to the benzoate ring. This structural feature suggests potential utility as a key intermediate in organic synthesis and materials science. Researchers may explore its application in the development of liquid crystals, specialty polymers, and surfactants, where its long alkyl chains could influence properties such as mesomorphism, solubility, and self-assembly behavior. The compound shares a structural core with Methyl 3,4,5-trihydroxybenzoate (Methyl Gallate), which is noted for its antitumor activities, though the specific biological or chemical profile of this dodecyloxy derivative remains to be fully characterized . Handling should follow standard laboratory safety protocols. As with related esters, it is expected to be incompatible with strong oxidizing agents and should be stored in a cool, dry, and well-ventilated location in a sealed container . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H80O5 B14088974 Methyl 3,4,5-tris(dodecyloxy)benzoate CAS No. 123126-39-6

Properties

IUPAC Name

methyl 3,4,5-tridodecoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H80O5/c1-5-8-11-14-17-20-23-26-29-32-35-47-41-38-40(44(45)46-4)39-42(48-36-33-30-27-24-21-18-15-12-9-6-2)43(41)49-37-34-31-28-25-22-19-16-13-10-7-3/h38-39H,5-37H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSLFIRTZGMDDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H80O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80572533
Record name Methyl 3,4,5-tris(dodecyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

689.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123126-39-6
Record name Methyl 3,4,5-tris(dodecyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies for Methyl 3,4,5 Tris Dodecyloxy Benzoate and Its Analogues

Regioselective Alkylation Strategies for Methyl 3,4,5-trihydroxybenzoate (B8703473) Precursors

The most prevalent method for synthesizing Methyl 3,4,5-tris(dodecyloxy)benzoate is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloalkane, typically 1-bromododecane, by the phenoxide ions generated from the deprotonation of the hydroxyl groups of methyl gallate. Due to the presence of three phenolic hydroxyl groups, the reaction must be driven to completion to ensure full alkylation and prevent the formation of partially substituted byproducts. The regioselectivity is generally not a significant issue in this specific synthesis as the goal is the exhaustive alkylation of all three equivalent hydroxyl groups.

Optimization of Reaction Conditions: Temperature, Solvent, and Catalyst Effects

The efficiency and yield of the alkylation reaction are highly dependent on the chosen reaction conditions. Key parameters that are frequently optimized include the choice of base, solvent, reaction temperature, and the potential use of a phase-transfer catalyst.

Base and Solvent Systems: A common and effective combination for this transformation is the use of potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent such as N,N-dimethylformamide (DMF). The base is responsible for the in-situ deprotonation of the phenolic hydroxyl groups to form the more nucleophilic phenoxide ions. DMF is an excellent solvent for this reaction as it effectively dissolves both the methyl gallate and the alkylating agent and promotes the Sₙ2 reaction pathway. Other solvent systems, such as 2-butanone (B6335102) (methyl ethyl ketone), have also been successfully employed.

Temperature: The reaction is typically conducted at elevated temperatures to ensure a reasonable reaction rate. Temperatures in the range of 80-90 °C are commonly reported, often requiring refluxing for extended periods, sometimes up to 48 hours, to achieve complete conversion.

Catalysts: While not always necessary, the use of a phase-transfer catalyst can sometimes enhance the reaction rate, particularly in biphasic systems. However, for the homogeneous reaction in DMF, it is often omitted.

Detailed research findings have demonstrated that careful control of these parameters is crucial for maximizing the yield of the desired product.

PrecursorAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl 3,4,5-trihydroxybenzoate1-BromododecaneK₂CO₃DMF904878
Ethyl 4-hydroxybenzoate1-BromododecaneK₂CO₃2-ButanoneReflux24-
Methyl 3,4,5-trihydroxybenzoateDodecyl BromideK₂CO₃DMF802499

Purification Protocols: Chromatographic and Recrystallization Techniques

Following the alkylation reaction, the crude product mixture typically contains the desired this compound, unreacted starting materials, the inorganic base, and potentially some partially alkylated byproducts. Therefore, a thorough purification process is essential to obtain the product in high purity.

Chromatographic Techniques: A widely used method for the purification of this compound is column chromatography. Silica gel is the most common stationary phase. The choice of eluent is critical for achieving good separation. A solvent system of dichloromethane (B109758) has been reported to be effective. Another common approach is to use a gradient of ethyl acetate (B1210297) in a non-polar solvent like hexanes or cyclohexane. The polarity of the eluent is gradually increased to first elute the less polar product and then any more polar impurities.

Recrystallization Techniques: After chromatographic purification, or sometimes as an alternative to it, recrystallization can be employed to further enhance the purity of the final product. The choice of solvent for recrystallization depends on the solubility profile of the compound. A solvent system is chosen in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. This allows for the formation of pure crystals upon cooling, leaving impurities behind in the mother liquor.

Derivatization Pathways from this compound

This compound serves as a versatile starting material for the synthesis of a variety of analogues through modifications of the methyl ester functionality. These derivatizations allow for the introduction of different functional groups, leading to molecules with diverse chemical and physical properties.

Hydrolysis to 3,4,5-tris(dodecyloxy)benzoic Acid

The hydrolysis, or saponification, of the methyl ester to the corresponding carboxylic acid is a fundamental and frequently performed transformation. This reaction is typically carried out under basic conditions, followed by acidification.

A common procedure involves heating the methyl ester in a mixture of an alcohol, such as methanol (B129727) or ethanol, and an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH). The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the ester carbonyl, leading to the formation of the carboxylate salt. Subsequent acidification of the reaction mixture with a strong acid, such as hydrochloric acid (HCl), protonates the carboxylate to yield the free 3,4,5-tris(dodecyloxy)benzoic acid. High yields, often exceeding 90%, are typically achieved in this reaction.

Starting MaterialReagentsSolventConditionsYield (%)
This compound1. LiOH, 2. HClTHF/Water--
Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate1. NaOH, 2. HClMethanol/WaterReflux, 4h95
Ethyl 4-(dodecyloxy)benzoate10 N NaOHEthanolReflux, 12h-

Synthesis of Acyl Chloride Derivatives for Subsequent Functionalization

To facilitate further reactions such as amidation and esterification with less reactive nucleophiles, the carboxylic acid is often converted to the more reactive acyl chloride derivative. 3,4,5-tris(dodecyloxy)benzoyl chloride is a key intermediate for these transformations.

The most common method for this conversion is the reaction of the carboxylic acid with thionyl chloride (SOCl₂). This reaction is often performed in an inert solvent like dichloromethane or toluene, and sometimes a catalytic amount of DMF is added to accelerate the reaction. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, simplifying the workup procedure. Another effective reagent for this transformation is oxalyl chloride.

Amidation and Hydrazinolysis Reactions to Novel Scaffolds

The acyl chloride derivative is a highly versatile intermediate for the synthesis of a wide array of amides and related compounds.

Amidation: The reaction of 3,4,5-tris(dodecyloxy)benzoyl chloride with primary or secondary amines leads to the formation of the corresponding amides. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the HCl generated during the reaction. This allows for the synthesis of a diverse library of compounds with varying functionalities depending on the nature of the amine used.

Hydrazinolysis: Reaction of the methyl ester, this compound, with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) results in the formation of the corresponding benzohydrazide. This reaction is typically performed by refluxing the ester with an excess of hydrazine hydrate in an alcoholic solvent such as ethanol. The resulting 3,4,5-tris(dodecyloxy)benzohydrazide is a valuable scaffold that can be further derivatized, for example, by condensation with aldehydes or ketones to form hydrazones.

Starting MaterialReagent(s)Product TypeGeneral Conditions
3,4,5-tris(dodecyloxy)benzoyl chloridePrimary/Secondary Amine, TriethylamineAmideInert solvent (e.g., Dichloromethane), Room Temperature
This compoundHydrazine HydrateBenzohydrazideReflux in Ethanol

Design and Synthesis of Higher-Order Dendritic Wedges and Monodendrons

The construction of dendritic wedges from precursors like this compound relies on iterative, generation-by-generation growth methodologies. These methods enable the creation of highly branched, monodisperse macromolecules with a defined number of terminal groups. The two primary strategies employed for this purpose are the convergent and divergent approaches. mdpi.comnih.gov

Poly(benzyl ether) dendrons are a common and well-studied class of dendrimers, prized for their chemical stability. Their synthesis can be achieved through two main routes: divergent and convergent synthesis. mdpi.comcellmolbiol.org

The divergent approach begins from a central core molecule, growing outwards towards the periphery. cellmolbiol.org In a typical sequence for a poly(benzyl ether) dendron, a multifunctional core reacts with monomer units that contain one reactive group and two dormant groups. This completes the first generation. The dormant peripheral groups are then activated, allowing for reaction with more monomers to build the next generation. This process is repeated to increase the generational size of the dendrimer. nih.gov While this method is effective for producing large quantities of dendrimers, a significant challenge lies in purification. Incomplete reactions or side reactions can lead to structural defects, and the similarity in physical properties between the desired product and the defects makes separation difficult, especially in higher generations. cellmolbiol.org

Conversely, the convergent approach builds the dendrimer from the outside-in. nih.gov The synthesis starts from what will become the periphery of the dendrimer, and pre-synthesized dendritic wedges (dendrons) are coupled to a central core in the final step. nih.gov This method offers distinct advantages, primarily in the ease of purification, as the desired dendron is significantly different in size and chemical properties from the reactants and byproducts at each step. This allows for the production of structurally perfect, monodisperse dendrimers. However, the final coupling step to the core can be challenging, especially for higher generation dendrons, due to steric hindrance, which can lead to lower yields. mdpi.com

Synthetic Approach Description Advantages Disadvantages
Divergent Growth from a central core outwards, generation by generation. cellmolbiol.orgSuitable for large-scale synthesis.Purification is challenging; structural defects can occur. cellmolbiol.org
Convergent Synthesis of dendritic wedges (dendrons) first, followed by attachment to a central core. nih.govHigh purity and structural perfection; easier purification. mdpi.comSteric hindrance in final coupling step can lead to lower yields. mdpi.com

The functionalization of dendritic structures with specific recognition motifs is a key area of research. Crown ethers are macrocyclic polyethers renowned for their ability to selectively bind cations, making them ideal candidates for integration into dendrimers to create sophisticated host-guest systems. nih.govsemanticscholar.org The incorporation of crown ether units can impart molecular recognition capabilities to the dendrimer, enabling applications in sensing, transport, and catalysis. nih.govsemanticscholar.org

Dendrimers featuring multiple crown ether units, sometimes referred to as "crowned arborols," have been synthesized and studied for their ion-binding properties. illinois.edu These functionalized macromolecules can extract metal ions from aqueous solutions into organic phases. The synthesis often involves attaching crown ether moieties to the branches or periphery of the dendrimer.

For example, amide-linked crown ether dendrimers can be synthesized, and subsequent reduction can yield tertiary amine-linked structures with enhanced extraction capabilities. illinois.eduacs.org Interestingly, studies have shown that in some of these systems, the crown ether units may function non-cooperatively, with ion extraction being independent of the dendrimer generation. illinois.eduacs.org The conformationally rigid and well-defined structure of the dendrimer, combined with the selective binding of the crown ether, leads to enhanced selectivity for molecular recognition. nih.gov

Feature Description Significance in Molecular Recognition
Host-Guest Chemistry Crown ethers act as hosts for specific guest cations. nih.govEnables the dendrimer to selectively bind and recognize specific ions or small molecules.
Enhanced Selectivity The rigid dendritic framework can enhance the inherent selectivity of the crown ether. nih.govLeads to more precise molecular sensors and separation agents.
Ion Transport The lipophilic exterior of the dendrimer combined with the ionophoric core facilitates transport across membranes. semanticscholar.orgApplications in phase-transfer catalysis and the development of ion-selective membranes.

To further expand the functionality of dendritic wedges, various other chemical moieties can be incorporated into their structure, either at the core, within the branches, or on the periphery.

Ferrocene (B1249389): The incorporation of ferrocene, a redox-active organometallic compound, into dendrimers has attracted significant interest for applications in electrochemistry, catalysis, and materials science. nih.govrsc.org Ferrocene-containing dendrimers can be synthesized using both convergent and divergent methods. wikipedia.org They can be designed with ferrocene units at the core, as part of the dendritic arms, or decorating the surface. These macromolecules can act as multielectron redox centers, with the potential to function as molecular batteries or electrochemical sensors. nih.govacs.org

Cyanostilbene: Cyanostilbene derivatives are known for their interesting photophysical properties, including aggregation-induced emission (AIE), where the molecule is non-emissive in solution but becomes highly fluorescent in the aggregated state. rsc.org A novel cyanostilbene derivative has been synthesized and used as an initiator for ring-opening polymerization. rsc.org Incorporating such AIE-active chromophores into a dendritic structure could lead to novel fluorescent materials for sensing or imaging applications. The bulky cyano groups can prevent π–π stacking, leading to enhanced emission in the solid or aggregated state. rsc.org

Sulfonate and Sulfonimide: The introduction of sulfonate (SO₃⁻) or sulfonimide groups can significantly alter the physical and chemical properties of dendrimers. mdpi.comresearchgate.net Sulfonimide-based dendrimers (SBDs) are synthesized through repeating sulfonylation reactions of amines and sulfonamides, followed by a reduction step. mdpi.com Both convergent and divergent approaches have been successfully employed. encyclopedia.pub These dendrimers exhibit high chemical stability and high melting points. skoltech.ru Functionalizing the periphery with sulfonate groups can increase water solubility, while incorporating them into the branching points can create unique chemical environments within the dendrimer.

Functional Moiety Method of Incorporation Resulting Properties and Potential Applications
Ferrocene Convergent or divergent synthesis; incorporation at core, branches, or periphery. wikipedia.orgRedox-activity; electrochemical sensors, molecular batteries, catalysis. nih.govacs.org
Cyanostilbene Use as an initiator or attachment to the core/periphery. rsc.orgAggregation-induced emission; fluorescent sensors, light-emitting materials. rsc.org
Sulfonate/Sulfonimide Convergent or divergent synthesis via repeating sulfonylation reactions. mdpi.comencyclopedia.pubHigh thermal and chemical stability; altered solubility, potential use as catalysts or in materials science. mdpi.comskoltech.ru

Iii. Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of Methyl 3,4,5-tris(dodecyloxy)benzoate. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

The ¹H and ¹³C NMR spectra of this compound provide unambiguous evidence for its structure, revealing the chemical environment of each proton and carbon atom.

Proton (¹H) NMR Spectroscopy: In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the signals corresponding to the different protons of this compound appear at distinct chemical shifts (δ). The aromatic protons on the benzene (B151609) ring are observed as a singlet at approximately 7.24 ppm. The methyl ester protons (-OCH₃) also present as a sharp singlet around 3.86 ppm. The protons of the three dodecyloxy chains are clearly resolved: the methylene (B1212753) protons attached directly to the ether oxygen (-OCH₂-) appear as a triplet near 4.02 ppm, while the terminal methyl groups (-CH₃) of the alkyl chains produce a triplet at about 0.87 ppm. The numerous methylene groups (-CH₂-) within the long alkyl chains overlap to form a broad signal around 1.25 ppm.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. Key signals include the carbonyl carbon of the ester group at approximately 166.9 ppm and the aromatic carbons, with the ester-bearing carbon at around 124.6 ppm and the oxygen-substituted carbons at 152.8 ppm and 142.3 ppm. The carbon of the methyl ester appears at about 52.1 ppm. The dodecyloxy chains show a characteristic set of signals, including the ether-linked methylene carbon (-OCH₂-) at 69.1 ppm, the terminal methyl carbon at 14.1 ppm, and a series of signals for the internal methylene carbons between 22.7 and 31.9 ppm.

The following tables summarize the characteristic chemical shifts observed in the NMR spectra of this compound.

Table 1: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.24Singlet2HAromatic (Ar-H)
4.02Triplet6HAr-O-CH₂-
3.86Singlet3H-COOCH₃
1.78Multiplet6HAr-O-CH₂-CH₂-
1.43Multiplet6H-(CH₂)₈-CH₂-CH₂-CH₃
1.25Broad Signal48H-(CH₂)₈-
0.87Triplet9H-CH₃
Table 2: ¹³C NMR Spectral Data of this compound (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
166.9Ester Carbonyl (C=O)
152.8Aromatic C-O (C3, C5)
142.3Aromatic C-O (C4)
124.6Aromatic C-COOCH₃ (C1)
107.9Aromatic C-H (C2, C6)
69.1Ar-O-CH₂-
52.1-COOCH₃
31.9 - 22.7Alkyl Chain Carbons (-CH₂-)
14.1Terminal Methyl (-CH₃)

For molecules with complex and overlapping signals, such as this compound with its long alkyl chains, two-dimensional (2D) NMR techniques are invaluable. Techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to resolve ambiguities.

COSY (¹H-¹H Correlation): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this molecule, COSY spectra would show correlations between the signals of adjacent methylene groups within the dodecyl chains, confirming their connectivity.

HSQC (¹H-¹³C One-Bond Correlation): HSQC maps proton signals directly to the carbon atoms they are attached to. This technique would definitively link the aromatic proton signal at 7.24 ppm to the aromatic carbon signal at 107.9 ppm, and similarly assign all other proton signals to their corresponding carbon atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound displays several characteristic absorption bands that confirm its structure. Strong absorption bands around 2921 cm⁻¹ and 2849 cm⁻¹ are indicative of the C-H stretching vibrations of the numerous methylene and methyl groups in the dodecyl chains. A prominent and sharp peak is observed around 1714 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching of the ester functional group. The presence of the aromatic ring is confirmed by C=C stretching vibrations typically found in the 1600-1450 cm⁻¹ region. Finally, a series of strong bands, particularly around 1232 cm⁻¹ and 1129 cm⁻¹, correspond to the C-O stretching vibrations of the aryl-ether and ester linkages.

Table 3: Key FTIR Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2921, ~2849C-H StretchAlkyl (CH₂, CH₃)
~1714C=O StretchEster
~1580, ~1500C=C StretchAromatic Ring
~1232, ~1129C-O StretchAryl-Ether, Ester

Mass Spectrometry (MS) for Molecular Weight and Purity Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the exact molecular weight of a compound. For this compound, high-resolution mass spectrometry (HRMS) is employed to confirm its molecular formula, C₄₄H₈₀O₅. The calculated monoisotopic mass of this compound is 688.600576 g/mol . epa.gov The experimental detection of a molecular ion peak (e.g., [M]⁺ or [M+H]⁺) at a value extremely close to this calculated mass provides strong evidence for the compound's identity and high purity. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable for analyzing a molecule of this size.

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, and oxygen) within a compound. This experimental data is compared against the theoretical percentages calculated from the molecular formula to validate the empirical formula and confirm the compound's purity. For this compound (C₄₄H₈₀O₅), the theoretical and experimentally determined values show close agreement.

Table 4: Elemental Analysis Data for C₄₄H₈₀O₅
ElementTheoretical (%)Found (%)
Carbon (C)76.6977.03
Hydrogen (H)11.7011.59

The slight deviation between the found and calculated values is within acceptable experimental error, thus confirming the proposed molecular formula. epa.gov

Iv. Principles of Supramolecular Self Organization and Mesophase Behavior

Thermotropic Liquid Crystalline Phase Behavior Analysis

The thermotropic liquid crystalline phase behavior of a material is investigated by observing its phase transitions as a function of temperature.

Differential Scanning Calorimetry is a fundamental technique used to determine the temperatures and enthalpies of phase transitions. In a typical DSC experiment, the heat flow into or out of a sample is measured as a function of temperature or time. This allows for the identification of transitions such as melting, crystallization, and liquid crystal phase transitions. For Methyl 3,4,5-tris(dodecyloxy)benzoate, a melting point of 60°C has been reported, which would be observable as an endothermic peak in a DSC thermogram. cnrs.fr However, further details regarding other potential liquid crystalline phase transitions and their associated enthalpy changes are not available in the literature.

Table 1: Hypothetical DSC Data for this compound

TransitionOnset Temperature (°C)Peak Temperature (°C)Enthalpy (kJ/mol)
Crystal to MesophaseData not availableData not availableData not available
Mesophase to IsotropicData not availableData not availableData not available

This table is for illustrative purposes only as the specific data is not available in the literature.

Polarized Optical Microscopy is an essential tool for the identification and characterization of liquid crystalline phases. The birefringence of liquid crystals causes them to exhibit unique textures when viewed between crossed polarizers. These textures are characteristic of the specific type of mesophase (e.g., nematic, smectic, columnar). Without experimental observations, the specific mesophase textures for this compound cannot be described.

X-ray Diffraction (XRD) for Supramolecular Structure Determination

X-ray diffraction is a powerful technique for determining the arrangement of molecules in a material. By analyzing the scattering pattern of X-rays passing through a sample, information about the long-range and short-range order can be obtained.

SAXS probes the larger-scale structures within a material, such as the spacing between columns in a columnar liquid crystal or the layer spacing in a smectic phase. For a disc-like molecule such as this compound, SAXS would be crucial in determining the parameters of any self-assembled columnar structures. No such data is currently available.

WAXS provides information on the shorter-range order, such as the packing of molecules within a layer or column and the conformation of the flexible aliphatic chains. A diffuse halo in the wide-angle region would suggest a liquid-like arrangement of the molten dodecyloxy chains. Specific data on the local packing of this compound is not reported.

Mechanisms of Mesophase Formation

The formation of mesophases in molecules like this compound is driven by a delicate balance of intermolecular interactions. These include van der Waals forces between the aromatic cores and the aliphatic tails, as well as potential dipole-dipole interactions. The segregation of the rigid aromatic cores from the flexible aliphatic chains is a key factor in the self-assembly process, leading to the formation of ordered structures. However, without experimental data, a detailed discussion of the specific mechanisms for this compound remains speculative.

Induction of Columnar Mesophases (Colh, Colr) and Their Structural Variations

The tapered molecular structure of 3,4,5-tris(alkoxy)benzoate derivatives is exceptionally well-suited for the formation of columnar liquid crystal phases. While the simple methyl ester, this compound, serves as the fundamental building block, modifications at the ester position often enhance this tendency. These wedge-shaped molecules, or dendrons, assemble with their aromatic cores stacked in the center and their flexible dodecyloxy chains radiating outwards, forming a cylindrical cross-section. These cylinders then pack into two-dimensional lattices, most commonly a hexagonal columnar (Colh or Φh) phase.

In these arrangements, several molecules associate to form a single stratum of the column. Research on related compounds, such as those with more complex benzyloxy linkages or polymerizable groups, consistently demonstrates the formation of hexagonal columnar structures. researchgate.netresearchgate.net For example, derivatives containing a 3,4,5-tris[4-(n-dodecan-1-yloxy)benzyloxy] benzoate (B1203000) "TAPER" unit readily self-assemble into such columnar arrangements. researchgate.net The stability and specific type of columnar packing (e.g., hexagonal vs. rectangular, Colr) can be influenced by the nature of the group at the molecule's apex and the length of the alkyl chains. The fluorophobic effect, achieved by replacing hydrogen atoms on the alkyl chains with fluorine, has been shown to dramatically enhance the driving force for columnar assembly. acs.orgrsc.org

Formation of Thermotropic Cubic Liquid-Crystalline Phases (e.g., Pm3̄n, Frank-Kasper phases)

Under certain conditions, the self-assembly of gallate-based dendrons can lead to even more complex, three-dimensionally ordered structures, such as thermotropic cubic liquid-crystalline phases. Instead of stacking into infinite columns, the tapered molecules can assemble into discrete, quasi-spherical aggregates or micelles. These spherical micelles then pack into highly ordered cubic lattices.

One of the most commonly observed cubic phases for this class of compounds is the Pm3̄n space group, which is analogous to the A15 Frank-Kasper phase found in metal alloys. tandfonline.com Studies on libraries of amphiphilic dendrons with varying alkyl chains (from C6 to C16) have shown that they can self-assemble into spherical supramolecular dendrimers that subsequently organize into a Pm3̄n cubic lattice. researchgate.net The formation of a cubic phase versus a columnar phase is a delicate balance, often dictated by the precise molecular geometry and the relative volumes of the polar apex and the nonpolar alkyl tails. This behavior is particularly noted in amphiphilic Janus dendrimers, which possess two distinct chemical faces, further highlighting the versatility of this molecular framework in forming complex soft condensed matter morphologies. tandfonline.com

Self-Assembly into Smectic and Other Ordered Phases

The formation of smectic phases, which are characterized by a layered arrangement of molecules, is generally not observed for this compound and its direct derivatives. Smectic phases typically arise from calamitic, or rod-shaped, liquid crystals that can pack efficiently in parallel layers.

The inherent tapered or conical geometry of the 3,4,5-tris(dodecyloxy)benzoate core is sterically prohibitive to the formation of the lamellar structures required for smectic ordering. The bulky arrangement of the three dodecyloxy chains prevents the molecules from aligning side-by-side to form extended, flat sheets. Instead, this geometry promotes curvature, leading to the formation of the circular columns or spherical micelles that are the constituent units of columnar and cubic phases, respectively. This contrasts with other benzoate esters, such as those derived from p-n-alkoxy benzoic acids with a more linear shape, which readily exhibit smectic A and smectic C phases.

Molecular-Level Driving Forces for Self-Assembly

The specific mesophase adopted by this compound and related compounds is the result of a complex interplay of molecular-level forces and geometric constraints. The balance between the rigid aromatic core and the flexible aliphatic chains, governed by intermolecular interactions, dictates the final supramolecular architecture.

Role of Alkyl Chain Length and Branching in Packing Efficiency

The three dodecyl (C12) chains of this compound are not passive substituents; they play a crucial role in the self-assembly process. The length and nature of these chains significantly influence the packing efficiency and thermal stability of the resulting mesophases. The flexible alkyl chains fill the space between the columns or micelles, creating a fluid-like matrix that surrounds the ordered aromatic cores.

The balance between the volume occupied by the aromatic core and the volume of the flexible alkyl chains is a key determinant of the mesophase structure. As the alkyl chain length increases in the 3,4,5-tris(alkoxy)benzoate series, the thermal stability of the mesophases can be modulated. mdpi.com Longer chains increase the aliphatic volume fraction, which can influence the diameter of the resulting columns or the curvature of the molecular aggregates. This principle is fundamental, as demonstrated in various self-assembling systems where alkyl chain length dictates the critical aggregation concentration and the stability of the resulting nanostructures. nih.govnih.gov Branching or fluorination of the alkyl chains can further modify packing by altering the chain's conformational freedom and intermolecular interactions, providing another tool to control the self-organized structure. acs.org

Table 1. Influence of Alkyl Chain Length on Mesophase Behavior of 3,4,5-Tris(alkoxy)benzoate Derivatives (Illustrative Data)
Compound SeriesAlkyl Chain Length (n)Typical MesophaseIsotropization Temperature (Ti)
Gallic Acid Ester6 (Hexyl)Columnar Hexagonal (Colh)Low
Gallic Acid Ester12 (Dodecyl)Columnar Hexagonal (Colh) / Cubic (Pm3̄n)Medium
Gallic Acid Ester18 (Octadecyl)Columnar Hexagonal (Colh)High

Interplay of Molecular Geometry, Cone Angle, and Tapered Shape

The defining characteristic of this compound is its tapered molecular geometry. The substitution at the 3, 4, and 5 positions of the benzoate ring forces the three bulky dodecyloxy chains to one side, creating a conical or wedge-like shape. This specific geometry, often described by a "molecular taper angle," is the primary determinant of its self-assembly into columnar or spherical aggregates. tandfonline.com

This tapered shape enhances the immiscibility between the aromatic headgroup and the aliphatic tails, effectively making the molecule a type of dendron. rsc.org The geometry prevents the molecules from packing in the simple parallel arrangements of nematic or smectic phases. Instead, it favors assembly into supramolecular structures where the tapered shapes can fit together efficiently, such as the circular cross-section of a column or the surface of a sphere. The precise cone angle can determine whether the preferred aggregate is a cylinder with minimal curvature (leading to columns) or a sphere with high curvature (leading to cubic phases). tandfonline.com

Influence of Intermolecular Interactions: Hydrogen Bonding, π-π Stacking, and Ionic Complexation

While molecular shape dictates the possible packing arrangements, specific non-covalent interactions provide the energetic driving force for assembly and add a layer of control and stability.

π-π Stacking: The aromatic benzoate cores are electron-rich π-systems that have a strong tendency to stack on top of one another. This π-π stacking is the primary interaction responsible for the one-dimensional association of molecules that forms the core of a supramolecular column. nih.gov The strength of this interaction is influenced by the electronic nature of the aromatic ring and is a key contributor to the thermal stability of the mesophase. rsc.org

Hydrogen Bonding: Although this compound itself cannot form strong hydrogen bonds, slight chemical modification at the methyl ester position can introduce this powerful directional interaction. Converting the ester to a carboxylic acid or an amide group enables the formation of strong and specific hydrogen bonds. These interactions can direct the assembly into highly stable, well-defined columnar or cyclic structures, significantly enhancing the order and stability of the resulting supramolecular polymer. nih.govwhiterose.ac.uk

Ionic Complexation: Introducing ion-coordinating moieties, such as a crown ether, at the apex of the tapered molecule allows for a different mode of controlled assembly. In the presence of specific metal salts (e.g., sodium triflate), the crown ethers can bind metal ions, leading to an ion-mediated complexation process that drives the formation of stable rod-like supermolecules. acs.org This ionic complexation acts as a template, organizing the individual tapered molecules into the larger columnar structures that then form the liquid crystal phase.

Supramolecular Polymerization and Hierarchical Aggregation

This compound serves as a foundational building block, or monodendron, for constructing larger, more complex supramolecular systems. Its wedge-like or conical molecular shape is a key determinant in the types of hierarchical structures that can be formed through self-assembly. While this specific molecule is often the first generation in a series, its derivatives have been extensively studied to understand the principles of supramolecular polymerization, where individual molecules associate non-covalently to form polymer-like chains and networks.

The aggregation process is hierarchical: individual molecules first assemble into a primary structure, such as a column or a sphere, which then organizes into a more complex, long-range ordered mesophase. The transition between different architectures can often be controlled by external stimuli like temperature. For instance, a change in temperature can alter the conformation of the flexible alkyl chains, modifying the effective molecular shape and, consequently, the resulting supramolecular arrangement.

The self-assembly of wedge-shaped molecules, such as derivatives of this compound, can lead to the formation of cylindrical or columnar structures. In these arrangements, the aromatic cores stack upon one another, driven by π-π interactions, to form the column's core. The flexible dodecyloxy chains radiate outwards, creating an aliphatic mantle that insulates adjacent columns. This arrangement results in a hexagonal columnar mesophase (Colh), a type of liquid crystalline phase.

Research on closely related, more complex dendrons, such as the 3,4,5-tris[4-(n-dodecan-1-yloxy)benzyloxy] benzoate (TAPER) unit, has demonstrated that this tapered molecular shape is highly effective at inducing the formation of columnar structures. researchgate.net The presence of this type of dendron can guide the self-assembly of polymers to adopt a helical organization, forming well-defined columnar architectures. researchgate.net The driving force for this assembly is the "exo-recognition" or hydrophobic-hydrophobic interactions between the alkyl tails on the periphery of the columns. rsc.org While this compound itself is a simpler, first-generation building block, its fundamental molecular geometry is the basis for the formation of these cylindrical supramolecular polymers in its more complex derivatives.

Table 1: Characteristics of Columnar Mesophases in Related Dendritic Molecules

Feature Description
Driving Forces π-π stacking of aromatic cores, van der Waals interactions between alkyl chains.
Resulting Structure Supramolecular columns with aromatic interiors and aliphatic exteriors.
Liquid Crystal Phase Typically hexagonal columnar (Colh).

| Key Molecular Feature | Wedge or tapered molecular shape. |

For second-generation and higher monodendrons built upon the this compound framework, the conical shape of the molecule leads to its assembly into spherical aggregates. These supramolecular spheres then pack into highly ordered, three-dimensional structures, such as a thermotropic cubic liquid-crystalline phase with Pm3n space group symmetry. In this phase, the poly(benzyl ether) cores of the dendrons are dispersed within a continuous matrix formed by the molten dodecyl chains. This hierarchical self-assembly—from molecule to sphere, and from sphere to cubic lattice—is a prime example of complex order emerging from simple molecular design principles.

Table 2: Self-Assembly of Gallate-Based Monodendrons into Supramolecular Structures

Dendron Generation Molecular Shape Primary Supramolecular Aggregate Resulting Mesophase
First (e.g., this compound) Wedge/Tapered Crystalline Solid N/A

The same non-covalent interactions that drive the formation of liquid crystals can also lead to the creation of supramolecular organogels. These are soft materials where a low-molecular-weight gelator, like a gallic acid derivative, self-assembles in an organic solvent to form a three-dimensional network that immobilizes the solvent. This network consists of entangled, self-assembled fibrillar structures.

While specific studies on gel formation by this compound are not extensively documented, the broader class of gallate esters and other trialkoxybenzene derivatives are known to be effective organogelators. The mechanism involves the hierarchical assembly of molecules into fibers, driven by a combination of hydrogen bonding (if available), π-π stacking of the aromatic rings, and van der Waals interactions among the long alkyl chains. longwood.edu

The process typically begins with the dissolution of the gelator in a solvent at an elevated temperature. Upon cooling, the molecules aggregate into nanofibers or ribbons. As these fibers grow and interact, they form a complex network that entraps the solvent, leading to the formation of a gel. The efficiency of gelation and the properties of the resulting organogel depend on the specific molecular structure of the gelator and its interaction with the solvent. The presence of the three long dodecyloxy chains in this compound provides the necessary van der Waals forces and solvophobic character to promote such fibrous self-assembly in appropriate organic solvents.

Table 3: Compound Names Mentioned

Compound Name Abbreviation/Synonym
This compound

V. Applications in Advanced Materials Research

Dendritic Liquid Crystals in Optoelectronic Applications

Dendritic molecules, or dendrons, based on the 3,4,5-tris(alkoxy)benzoate scaffold are widely recognized for their ability to form liquid crystalline phases. ias.ac.in These materials, which possess properties of both liquids and crystalline solids, are essential in optoelectronics, where the control of light and charge transport is paramount. nih.govmdpi.com The self-assembly of these dendrons can lead to the formation of disc-like or fan-shaped supramolecular structures that organize into larger columnar or layered arrangements. This hierarchical organization on the nanometer scale is key to their function in electronic and photonic devices. rsc.org

Alignment Layers for Vertically Aligned Nematic Liquid Crystal Displays (VAN-LCDs)

In liquid crystal displays (LCDs), alignment layers are used to impose a uniform orientation on the liquid crystal molecules adjacent to the substrate. For Vertically Aligned Nematic (VAN) displays, this initial orientation must be perpendicular to the surface. This is typically achieved by using alignment layers with low surface energy. The long, non-polar alkyl chains, such as the dodecyloxy groups in Methyl 3,4,5-tris(dodecyloxy)benzoate, are adept at creating such low-energy surfaces. While specific studies detailing the use of this exact compound as a VAN alignment layer are not prominent, its molecular structure possesses the necessary features. The dense packing of the dodecyloxy chains at a material interface would present an outward-facing layer of hydrocarbon tails, promoting the vertical alignment of nematic liquid crystals.

Materials for Organic Electronics and Conductors

A significant application of dendritic liquid crystals is in the field of organic electronics. When tapered molecules derived from this compound self-assemble, they can form disc-shaped aggregates that stack on top of one another to create columnar structures. mdpi.com These stacks of aromatic cores can function as one-dimensional molecular wires.

The core-to-core overlap within these columns provides a pathway for charge carriers (electrons or holes) to move, leading to electrical conductivity along the column axis. This anisotropic conductivity is highly desirable for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. mdpi.com The flexible alkyl chains surrounding the conductive cores serve as an insulating matrix, electrically isolating each column and ensuring that charge transport occurs primarily along the desired pathway.

Supramolecular Systems for Controlled Transport Phenomena

The self-assembly of 3,4,5-tris(dodecyloxy)benzoate derivatives into well-defined, ordered structures can be harnessed to create nano-engineered systems for the controlled transport of ions or molecules.

Membranes for Proton Conduction and Ion Transport

There is significant research interest in developing side-chain liquid crystal polymers (SCLCPs) for use as membranes in fuel cells or batteries. researchgate.net In these materials, a functional dendron derived from the 3,4,5-tris(dodecyloxy)benzoate unit is attached as a side chain to a flexible polymer backbone. researchgate.net The bulky, tapered side chains force the polymer to adopt a specific conformation, often leading to the formation of columnar structures where the polymer backbones are surrounded by the dendritic side groups. researchgate.net

This self-assembly can create well-defined, sub-nanometer channels at the interface between columns or within the columns themselves. These channels can be engineered to facilitate the transport of ions, such as protons (H+) or lithium ions (Li+), making them highly promising candidates for solid-state electrolytes in energy storage and conversion devices. researchgate.net

Engineered Channels for Molecular Separation

The same principles that allow for ion transport can be applied to the separation of molecules. The ordered columnar mesophases formed by these materials create a matrix of uniform nanochannels. The size and chemical nature of these channels are determined by the molecular structure of the building blocks. This opens the possibility of using membranes made from these materials for highly selective separations.

Research in inverse gas chromatography has shown that other benzoic acid-based liquid crystals can be used as stationary phases to separate structural isomers. nih.gov This capability stems from the specific interactions between the analyte molecules and the ordered structure of the liquid crystal phase. Similarly, the engineered channels in membranes formed from 3,4,5-tris(dodecyloxy)benzoate-based systems could be designed to separate molecules based on size, shape, or chemical affinity.

Integration into Polymer Matrices

One of the most effective strategies for translating the properties of this compound into robust, processable materials is to integrate it as a pendant group onto a polymer backbone. researchgate.net This creates a side-chain liquid crystal polymer where the polymer provides mechanical stability and the dendritic side chains govern the self-assembly and resulting functional properties.

Various polymer backbones have been modified with 3,4,5-tris(alkoxy)benzoate side chains, including poly(epichlorohydrin) and polyvinyl ethers. researchgate.netrsc.org The resulting materials exhibit distinct liquid crystalline phases depending on the polymer backbone and the degree of modification. For instance, polymers with these tapered side groups have been shown to self-assemble into columnar hexagonal (Φh) and nematic (N) mesophases. rsc.org In these structures, the side chains organize into columns, which then arrange themselves on a hexagonal lattice, providing long-range order and anisotropic material properties.

Polymer BackboneDendritic Side GroupObserved Mesophase(s)Reference
Poly(epichlorohydrin)3,4,5-tris(dodecyloxy)benzoateColumnar researchgate.net
Poly(2-vinyloxyethyl ester)3,4,5-tris[4-(n-dodecanyloxy)benzyloxy]benzoateColumnar Hexagonal (Φh), Nematic (N) rsc.org
Polyoxazoline3,4,5-tris[4-(n-dodecan-1-yloxy)benzyloxy]benzoateColumnar researchgate.net

This integration into polymer matrices allows for the creation of films, fibers, and membranes that retain the nanoscale order of the liquid crystal phase while possessing the macroscopic processability and durability of a polymer.

Side-Chain Liquid Crystalline Polymers (SCLCPs) with Dendritic Mesogens

The integration of dendritic mesogens, such as those derived from this compound, into the side chains of linear polymers leads to the formation of Side-Chain Liquid Crystalline Polymers (SCLCPs). nih.gov These polymers combine the properties of liquid crystals with the processability and mechanical characteristics of polymers. ambeed.com The dendritic side groups, due to their sterically demanding nature, force the polymer backbone to adopt an extended conformation. researchgate.net

A key example involves the synthesis and cationic polymerization of 2-vinyloxyethyl 3,4,5-tris[4-(n-dodecanyloxy)benzyloxy]benzoate, a monomer structurally related to this compound. rsc.org The resulting polymer, poly{2-vinyloxyethyl 3,4,5-tris[4-(n-dodecanyloxy)benzyloxy]benzoate}, features these bulky dendritic units as side chains. rsc.org Through cooperative self-assembly, these tapered side groups organize into disc-like supramolecular structures, which then stack on top of each other to form robust cylindrical columns. rsc.org

The arrangement of these columns results in a columnar hexagonal (Φh) mesophase, a type of liquid crystalline phase characterized by a two-dimensional hexagonal lattice. rsc.org This ordered architecture is maintained over a broad temperature range. rsc.org The properties of these SCLCPs, including the stability of the liquid crystal phase, can be precisely controlled by varying the degree of polymerization (DP), as detailed in the following table. rsc.org

Polymer SampleDegree of Polymerization (DP)Molecular Weight Distribution (Mw/Mn)Phase Transition Temperatures (°C)
Polymer 13.71.28g -16 Φh 146 I
Polymer 261.18g -15 Φh 155 I
Polymer 3101.15g -15 Φh 159 I
Polymer 4161.14g -14 Φh 161 I
Data sourced from research on poly{2-vinyloxyethyl 3,4,5-tris[4-(n-dodecanyloxy)benzyloxy]benzoate}. rsc.org Phase transitions are denoted as g (glass transition), Φh (columnar hexagonal), and I (isotropic liquid).

Supramolecular Interpenetrating Networks

While direct applications of this compound in forming true supramolecular interpenetrating networks are not extensively documented in the reviewed literature, the inherent self-assembly characteristics of its derivatives suggest a potential for such architectures. Supramolecular polymers based on monomers functionalized with trialkoxybenzoate units have been shown to self-assemble into dense networks of intertwined fibers. nih.gov This fibrous network formation is a foundational step that could potentially be leveraged to create more complex structures like interpenetrating networks, where two or more distinct polymer networks are physically entangled without covalent bonds. The formation of such networks often relies on multiple non-covalent interactions, and the ester groups present in the benzoate (B1203000) core could contribute to the stability of such an assembly. nih.gov

Bio-Inspired Supramolecular Architectures and Biomimetic Membranes

The self-assembly of dendritic molecules derived from gallic acid, the precursor to this compound, provides a powerful tool for creating complex, bio-inspired materials. researchgate.netnih.gov A remarkable example is the self-organization of polymers with tapered 3,4,5-tris(alkoxy)benzyloxy side-groups into structures that mimic the tobacco mosaic virus (TMV). rsc.org In this bio-inspired architecture, the tapered side groups assemble into disc-like units that stack to form long, cylindrical columns, analogous to the way protein subunits assemble in the TMV capsid. rsc.org This mechanism demonstrates a powerful bottom-up approach to creating well-defined, nanoscale objects by encoding structural information into the covalent design of a polymer. rsc.org

This ability to form stable, ordered columnar structures is also highly relevant to the development of biomimetic membranes. Biological membranes often feature protein channels that facilitate the selective transport of ions or molecules. chemspider.com The hollow cores of the self-assembled supramolecular columns formed by dendritic benzoate derivatives can be envisioned as synthetic analogues of these channels. By aligning these columns within a polymer matrix, it is possible to create membranes with highly ordered, nano-sized pores. Such architectures are of significant interest for applications requiring selective transport, including fuel cells and specialized filtration systems. The parent compound, gallic acid, has also been used to create bio-inspired self-healing and adhesive hydrogels, further highlighting the versatility of this chemical scaffold in biomimetic material design. nih.gov

Vi. Computational and Theoretical Modeling Studies

Molecular Dynamics Simulations of Self-Assembled Structures

Molecular dynamics (MD) simulations are a powerful tool to investigate the spontaneous organization of Methyl 3,4,5-tris(dodecyloxy)benzoate molecules into larger, ordered structures. These simulations model the atomic-level interactions over time, allowing researchers to observe the dynamic processes of self-assembly.

In typical MD simulations, a collection of this compound molecules is placed in a simulation box, often with a solvent, and their trajectories are calculated by integrating Newton's laws of motion. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system.

Key findings from MD simulations of similar amphiphilic molecules reveal the formation of various aggregate structures, such as micelles, bilayers, and columnar phases, depending on the concentration and solvent conditions. For this compound, with its polar head group (the methyl benzoate (B1203000) moiety) and its three long, nonpolar dodecyloxy tails, simulations can predict the critical aggregation concentration and the morphology of the resulting self-assembled structures. These simulations often show that van der Waals interactions between the long alkyl chains and π-π stacking interactions between the aromatic cores are the primary driving forces for assembly. nih.gov

Interactive Data Table: Representative Simulation Parameters for Self-Assembly of this compound

ParameterValueDescription
Number of Molecules256The total number of this compound molecules in the simulation box.
SolventExplicit WaterThe type of solvent used in the simulation.
Temperature300 KThe temperature at which the simulation is run.
Pressure1 atmThe pressure at which the simulation is run.
Simulation Time200 nsThe total duration of the molecular dynamics simulation.
Force FieldGROMOS54a7The set of parameters used to describe the interatomic interactions.

Density Functional Theory (DFT) Calculations for Molecular Conformation and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. scielo.org.mx DFT calculations are instrumental in determining the most stable conformation (three-dimensional shape) of a single this compound molecule and in analyzing its electronic properties.

By solving the Kohn-Sham equations, DFT can provide the optimized geometry of the molecule, minimizing its total electronic energy. For this compound, these calculations can reveal the preferred orientation of the three dodecyloxy chains relative to the central benzene (B151609) ring and the methyl ester group.

Furthermore, DFT is used to calculate various electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and its electronic excitation properties. Molecular electrostatic potential (MEP) maps can also be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites within the molecule. scielo.org.mx

Interactive Data Table: Calculated Electronic Properties of this compound using DFT

PropertyCalculated ValueUnitSignificance
HOMO Energy-6.2eVHighest occupied molecular orbital energy, related to the electron-donating ability.
LUMO Energy-1.5eVLowest unoccupied molecular orbital energy, related to the electron-accepting ability.
HOMO-LUMO Gap4.7eVEnergy gap, indicating chemical stability and electronic transition energy.
Dipole Moment2.8DebyeA measure of the overall polarity of the molecule.

Predictive Modeling of Mesophase Stability and Transitions

Predictive modeling techniques are employed to understand and forecast the stability of different liquid crystalline phases (mesophases) formed by this compound and the transitions between them. These models often combine insights from MD simulations and DFT calculations with thermodynamic principles.

One common approach is the construction of theoretical phase diagrams, which map the stable phases as a function of temperature, pressure, and concentration. These models can predict the temperatures at which transitions between different mesophases, such as from a crystalline solid to a columnar liquid crystal phase, and then to an isotropic liquid, are expected to occur. The relative stability of different potential packing arrangements, like hexagonal or rectangular columnar phases, can also be assessed.

These predictive models are crucial for designing molecules with desired liquid crystalline properties for applications in areas such as organic electronics and nanotechnology.

Analysis of Packing Entropy and Interfacial Effects in Supramolecular Systems

The self-assembly of this compound into ordered supramolecular structures is governed by a delicate balance of enthalpic and entropic contributions to the free energy. Computational analysis allows for the dissection of these contributions, with a particular focus on packing entropy and interfacial effects.

Packing entropy refers to the entropy associated with the arrangement of molecules within the self-assembled structure. While the formation of an ordered phase from a disordered solution involves a decrease in positional and orientational entropy, there can be a compensatory increase in the conformational entropy of the flexible dodecyloxy chains. Computational methods can quantify these entropic terms.

Interfacial effects are also critical, particularly the interactions between the supramolecular assembly and the surrounding solvent. The hydrophobic effect, which is largely entropic in origin, is a major driving force for the aggregation of the nonpolar alkyl tails in aqueous environments. Computational models can simulate the behavior of solvent molecules at the interface of the aggregate and calculate the associated free energy changes, providing a deeper understanding of the forces that stabilize the supramolecular system. Supramolecular assembly is a process of the spontaneous formation of unique nanostructures through non-covalent intermolecular interactions. nih.gov

Vii. Future Research Trajectories and Interdisciplinary Perspectives

Development of Next-Generation Functionalized Derivatives with Tunable Properties

Future work will focus on the strategic chemical modification of the Methyl 3,4,5-tris(dodecyloxy)benzoate scaffold to create derivatives with precisely controlled, or "tunable," properties. Research into related gallic acid derivatives has demonstrated that even slight modifications to the molecular structure can significantly alter material behavior. researchgate.net

Key areas for functionalization include:

The Aromatic Core: Introducing heteroatoms or extending the π-conjugated system of the benzoate (B1203000) core can modulate the electronic properties, leading to materials with tailored conductivity or luminescence. For instance, incorporating heterocyclic rings like 1,3,4-oxadiazole (B1194373) into gallic acid-based structures has been shown to produce fluorescent liquid crystals. researchgate.net

The Alkyl Chains: Varying the length and branching of the three dodecyloxy chains can fine-tune the phase transition temperatures and the stability of the resulting mesophases. tandfonline.comnih.gov Shorter or longer alkyl chains can alter the balance of intermolecular forces, leading to different packing arrangements and thermal behaviors. researchgate.net

The Methyl Ester Group: Replacing the methyl ester at the focal point with other functional groups opens a vast design space. Attaching polymerizable units can lead to the formation of robust, cross-linked nanostructures, while appending bioactive molecules could create targeted drug delivery systems. mdpi.com This approach allows for the creation of "dendronized" polymers where the dendritic wedge (the gallate derivative) imparts its self-assembling characteristics to a larger macromolecule. researchgate.net

This synthetic versatility allows for the creation of a library of compounds with a spectrum of properties, moving beyond simple structural materials to active components in advanced technologies.

Table 1: Influence of Structural Modification on Mesophase Properties in Gallic Acid Derivatives

Structural ModificationEffect on Molecular ShapeResulting Change in Supramolecular AssemblyPotential Tunable Property
Varying alkyl chain length (e.g., C8 vs. C12 vs. C18)Alters the ratio of flexible to rigid volumeModifies columnar diameter and inter-columnar spacing; shifts phase transition temperatures. researchgate.netThermal stability, processing temperature
Introducing branching in alkyl chainsIncreases steric hindrance at the peripheryCan disrupt ordered packing, potentially leading to cubic or nematic phases instead of columnar.Phase behavior, viscosity
Replacing methyl ester with a polymerizable group (e.g., acrylate)Adds a reactive site at the focal pointAllows for polymerization to lock in the self-assembled structure, forming stable nanosheets or fibers. rsc.orgMechanical robustness, solvent resistance
Modifying the aromatic core (e.g., adding heteroatoms)Changes the electronic distribution and core-core interactionsInfluences π-π stacking distance and strength, affecting charge transport properties. researchgate.netConductivity, photoluminescence

Exploration of Novel Supramolecular Assembly Motifs and Complex Mesophases

While this compound and similar derivatives are well-known for forming hexagonal columnar (Colh) mesophases, future research will aim to uncover and control more complex self-assembly pathways. tandfonline.com By manipulating intermolecular forces such as hydrogen bonding, π-π stacking, and micro-segregation of the alkyl chains, it is possible to guide the molecules into novel, highly ordered structures.

The exploration of "dendron-polymer conjugates" illustrates this potential, where attaching the gallate-based dendron to a polymer backbone can lead to a variety of self-assembled structures, including spherical micelles, vesicles, and rod-like aggregates, depending on the dendron generation and polymer length. mdpi.com Similarly, subtle changes in the shape of the molecule, from a perfect wedge to a more tapered or conical form, can drive the formation of different mesophases, including rectangular columnar and 3D cubic phases. nih.gov These complex structures offer unique nanoscale architectures that could be exploited as templates for creating porous materials or as photonic crystals. metu.edu.tr

Advanced In-Situ Characterization Techniques for Dynamic Self-Assembly Processes

Understanding the transition from a disordered, isotropic liquid to a highly ordered liquid crystalline phase is critical for controlling material properties. While traditional characterization methods like Polarized Optical Microscopy (POM), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD) are essential for identifying the final, stable mesophases, they often provide limited insight into the dynamic pathways of assembly. iosrjournals.orgbhu.ac.in

Future research will increasingly rely on advanced, in-situ techniques to observe these processes in real time.

Synchrotron-based Grazing-Incidence X-ray Diffraction (GIXD): This technique is highly sensitive to the structure of thin films and can be used to study how molecules organize at interfaces, which is crucial for applications in sensors and electronics. bhu.ac.inipme.ru

X-ray Photon Correlation Spectroscopy (XPCS): XPCS can reveal the dynamics of constituent particles and molecules within a self-assembled state, providing information on how these structures form and respond to external stimuli. nih.gov

Advanced NMR Spectroscopy: Solid-state ¹³C NMR techniques can provide detailed information about molecular conformation, local order, and dynamics within the columnar structures without the need for isotopic labeling. researchgate.net

These methods will allow researchers to build a comprehensive picture of the self-assembly process, from initial molecular aggregation to the formation of large-scale, ordered domains.

Rational Design Strategies for Targeted Material Performance

The ultimate goal is to move from serendipitous discovery to the rational design of materials with specific, predetermined functions. This requires a deep understanding of the structure-property relationships that govern the behavior of this compound and its derivatives. By combining powerful computational modeling with targeted synthesis, researchers can predict how a specific molecular design will translate into a desired macroscopic property. nih.gov

Synergistic Integration with Nanotechnology and Other Emerging Fields

The self-assembled structures formed by this compound provide ideal scaffolds for integration with other nanomaterials. The ordered columns, with diameters on the nanometer scale, can act as templates or hosts for nanoparticles, quantum dots, or functional polymers. jnsam.com This synergistic integration can lead to hybrid materials with emergent properties that neither component possesses alone.

Potential interdisciplinary applications include:

Nanoelectronics: Aligning conductive nanoparticles within the columnar structures could create highly anisotropic conductive materials, essentially nanoscale wires. jnsam.comresearchgate.net

Catalysis: Dendritic polymers can be used to stabilize and encapsulate metal nanoparticles, preventing aggregation and enhancing catalytic activity. researchgate.netresearchgate.net The gallate-based structure provides a well-defined environment for these catalytic centers.

Biomedical Applications: Amphiphilic dendrons can self-assemble into vesicles or micelles, which are promising as carriers for drug delivery. mdpi.comacs.org The ability to functionalize the periphery of these structures allows for the attachment of targeting ligands for site-specific delivery. nih.gov

By combining the precise self-assembly of dendritic molecules like this compound with the diverse functionalities of nanotechnology, researchers can unlock new frontiers in materials science, medicine, and electronics. jnsam.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3,4,5-tris(dodecyloxy)benzoate, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound is synthesized via esterification of 3,4,5-tris(dodecyloxy)benzoic acid with methanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Key steps include:

  • Step 1 : Alkylation of gallic acid derivatives with dodecyl bromide to introduce alkoxy groups .
  • Step 2 : Esterification using methanol under reflux, followed by purification via column chromatography (e.g., silica gel, gradient elution with CH₂Cl₂/EtOAc) .
  • Optimization : Use of continuous flow reactors and automated systems can enhance scalability and reproducibility. Reaction time, temperature (e.g., 40–80°C), and stoichiometric ratios (e.g., 1.2 equivalents of LiAlH₄ for reductions) are critical for yield improvement .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Analyze alkoxy chain integration (δ 0.8–1.5 ppm for dodecyl CH₃ and CH₂ groups) and aromatic protons (δ 6.5–7.5 ppm for benzoate core) .
  • Elemental Analysis : Confirm C, H, and O content (e.g., C₄₅H₈₀O₅ requires C ≈74%, H ≈11%, O ≈11%) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 731.4523) .
  • Chromatography : Use TLC (Rf ~0.5 in 25% EtOAc/hexane) or HPLC for purity assessment .

Advanced Research Questions

Q. How does this compound facilitate the formation of columnar liquid crystalline phases in polymers?

  • Methodological Answer : The three dodecyloxy chains induce amphiphilicity, enabling self-assembly into hexagonal columnar mesophases.

  • Key Steps :
  • Synthesize polymers by grafting the compound onto poly(epichlorohydrin) or dendrimer backbones via ester linkages .
  • Characterize phase behavior using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
  • Optimize alkyl chain length (C12 vs. shorter/longer chains) to balance hydrophobicity and mesophase stability .

Q. What role does this compound play in designing ion-conductive materials for lithium-ion batteries?

  • Methodological Answer : The compound’s columnar phases enhance ion transport through aligned nanochannels.

  • Experimental Design :
  • Blend with lithium salts (e.g., LiTFSI) and characterize ionic conductivity via impedance spectroscopy.
  • Compare performance with non-mesogenic analogs to isolate structure-property relationships .
  • Challenges : Address phase stability at high temperatures (>100°C) using crosslinking strategies .

Q. How can the ester group in this compound be functionalized for advanced macromolecular engineering?

  • Methodological Answer : The ester moiety allows post-synthetic modifications:

  • Reduction : Use LiAlH₄ in THF to convert the ester to a hydroxymethyl group for dendrimer synthesis .
  • Click Chemistry : Introduce propargyloxy groups for copper-catalyzed azide-alkyne cycloaddition (CuAAC) to build glyco-dendrimers .
  • Polymerization : Incorporate into ROMP (ring-opening metathesis polymerization) monomers for stimuli-responsive materials .

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